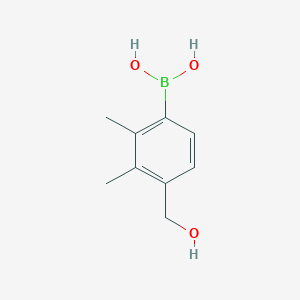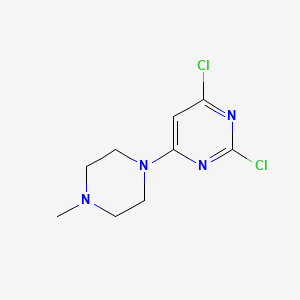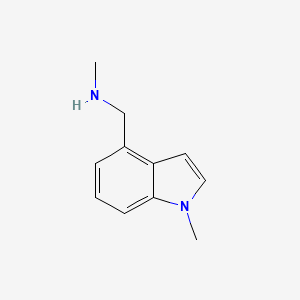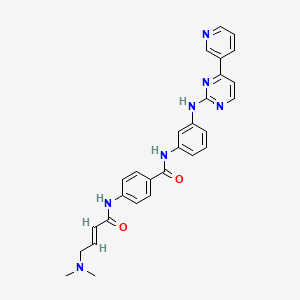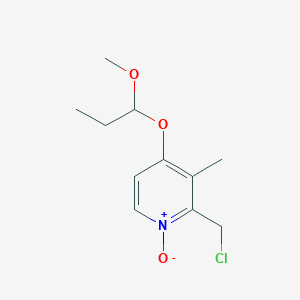
(R)-1-Benzyl-5-chloromethyl-2-pyrrolidinone
Übersicht
Beschreibung
(R)-1-Benzyl-5-chloromethyl-2-pyrrolidinone (R-BCMP) is an important organic compound used in the synthesis of various pharmaceuticals and other compounds. R-BCMP is a chiral compound, meaning it has two isomers, one with a right-handed configuration (R) and one with a left-handed configuration (S). R-BCMP is often used as a starting material for the synthesis of drugs, and its unique properties make it an ideal choice for a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Chiral Reagent for Alcohol Determination : A study by Smith, Dembofsky, & Son (1994) introduced a chiral nonracemic reagent similar to (R)-1-Benzyl-5-chloromethyl-2-pyrrolidinone for determining the enantiomeric composition of alcohols. This reagent interacts with alcohols to produce diastereomeric derivatives, allowing for direct determination of diastereomeric ratios.
Synthesis of Chiral Pyrrolidinones and Pyrrolidines : Research by Yamada-Onodera, Fukui, & Tani (2007) and Suto, Turner, & Kampf (1992) explored the use of similar pyrrolidinone compounds in synthesizing pharmaceuticals. These studies highlight the importance of such compounds in creating chiral building blocks for drug synthesis.
Enantioselective Synthesis Methods : A paper by Arzel, Freida, Weber, & Fadel (1999) discussed a method to prepare enantiomerically enriched pyrrolidinones from chiral benzylic malonic acid esters. This method emphasizes the versatility of pyrrolidinones in stereoselective synthesis.
Synthesis of Heterocyclic Compounds : Studies like those by Shaameri et al. (2013) and Chunfeng (2005) demonstrate the use of pyrrolidinone derivatives in the synthesis of various heterocyclic compounds, highlighting their significance in organic chemistry.
Catalysis in Organic Reactions : Research by Haarman et al. (1997) and Udry, Repetto, & Varela (2014) involved the use of pyrrolidinone structures in catalytic processes, emphasizing their role in facilitating organic reactions.
Pharmaceutical and Medicinal Applications : A paper by Tamazawa et al. (1986) illustrates the pharmaceutical relevance of pyrrolidinone derivatives. Their study on the enantiomers of a calcium antagonist highlights the medical significance of these compounds.
Biological and Nootropic Effects : Petkov et al. (1991) investigated pyrrolidine derivatives with potential nootropic effects, indicating their significance in neurology and pharmacology (Petkov et al., 1991).
Eigenschaften
IUPAC Name |
(5R)-1-benzyl-5-(chloromethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-8-11-6-7-12(15)14(11)9-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRQAOCSBBICOV-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1CCl)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@H]1CCl)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Benzyl-5-chloromethyl-2-pyrrolidinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






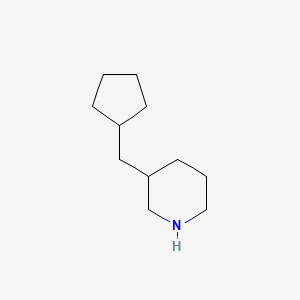
![3-[(2,4-Dinitrophenyl)methyl]pentane-2,4-dione](/img/structure/B1456718.png)


